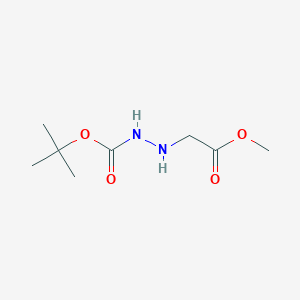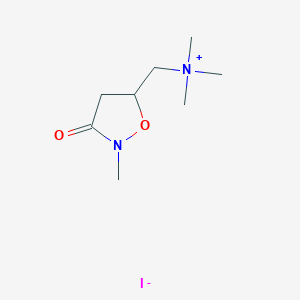
2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which can lead to various physiological effects.
Biochemical And Physiological Effects
2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, as well as the ability to reduce tumor growth. It has also been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide in lab experiments is its relatively low toxicity compared to other compounds. However, its limited solubility in certain solvents can be a limitation for some experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the study of 2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide. One area of research is the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production. Another area of research is the investigation of its potential applications in medicine, agriculture, and environmental science. Finally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide involves the reaction of 2-methyl-3-oxoisoxazolidine with dimethylamine and methyl iodide. The resulting compound is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of cancer and other diseases. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In environmental science, it has been investigated for its potential use in wastewater treatment and pollution control.
properties
CAS RN |
132016-39-8 |
|---|---|
Product Name |
2-Methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide |
Molecular Formula |
C8H17IN2O2 |
Molecular Weight |
300.14 g/mol |
IUPAC Name |
trimethyl-[(2-methyl-3-oxo-1,2-oxazolidin-5-yl)methyl]azanium;iodide |
InChI |
InChI=1S/C8H17N2O2.HI/c1-9-8(11)5-7(12-9)6-10(2,3)4;/h7H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
DCFPPQXPWAJRFK-UHFFFAOYSA-M |
SMILES |
CN1C(=O)CC(O1)C[N+](C)(C)C.[I-] |
Canonical SMILES |
CN1C(=O)CC(O1)C[N+](C)(C)C.[I-] |
synonyms |
2-methyl-5-((dimethylamino)methyl)-3-oxoisoxazolidine methiodide MDMOI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




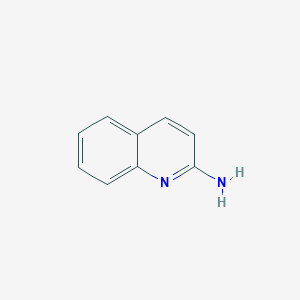
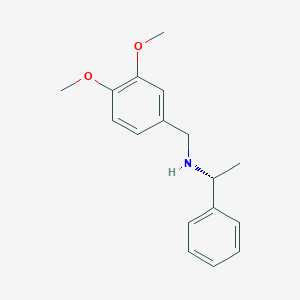
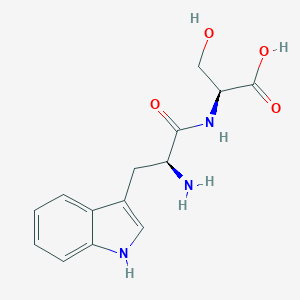
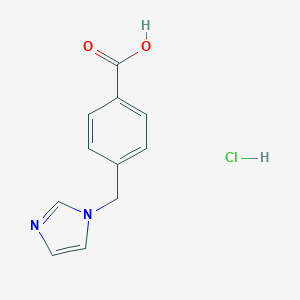

![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)
